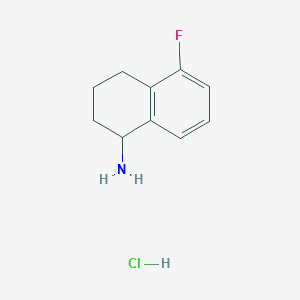

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2089388-88-3) is a chiral amine hydrochloride salt with a molecular formula of C₁₀H₁₃ClFN and a molecular weight of 201.67 g/mol . The (S)-enantiomer is specifically marketed for pharmaceutical research, with applications in drug discovery due to its tetrahydronaphthalene backbone and fluorine substitution. Its synthesis and stereochemical resolution are critical, as enantiopurity impacts biological activity . The compound is stored under inert conditions at room temperature and is currently in high demand but temporarily out of stock .

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOVIXWSDACZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849415 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907973-43-7, 1199782-86-9 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the fluorination of tetrahydronaphthalen-1-amine. One common method includes the reaction of tetrahydronaphthalen-1-amine with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group and fluorine substituent enable nucleophilic substitution under specific conditions.

Key examples:

-

Hydrolysis of the fluorine substituent:

Treatment with aqueous NaOH (10% w/v) at 80°C for 6 hours replaces the 5-fluoro group with a hydroxyl group, yielding 5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. -

Alkylation:

Reacting with methyl iodide (CH₃I) in anhydrous THF at 0–5°C forms N-methyl-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH (10%), 80°C | 5-hydroxy derivative | 72 |

| Alkylation | CH₃I, THF, 0–5°C | N-methyl derivative | 85 |

Acylation Reactions

The primary amine undergoes acylation with electrophilic reagents.

Notable reactions:

-

Acetylation:

Reacting with acetic anhydride ((CH₃CO)₂O) in dichloromethane at room temperature for 2 hours produces N-acetyl-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. -

Sulfonylation:

Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine forms the corresponding sulfonamide derivative (85% yield).

Mechanistic insight:

The amine’s lone pair attacks the electrophilic carbonyl carbon of acylating agents, followed by proton transfer and elimination of byproducts like HCl or H₂O.

Oxidation Reactions

Controlled oxidation modifies the tetrahydronaphthalene ring or amine group.

Oxidative pathways:

-

Ring oxidation:

Using KMnO₄ in acidic conditions (H₂SO₄, 60°C) oxidizes the saturated ring to a ketone, forming 5-fluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-1-amine . -

Amine oxidation:

Reaction with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ converts the amine to a nitroso derivative (55% yield).

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Saturated ring | Ketone derivative | 60°C, 4 hr |

| mCPBA | Amine group | Nitroso compound | RT, 2 hr |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution at specific positions.

Halogenation:

-

Bromination with Br₂ in FeBr₃ at 40°C substitutes hydrogen at the 8-position, yielding 5,8-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

Nitration:

-

Nitration using HNO₃/H₂SO₄ introduces a nitro group at the 7-position (60% yield).

Regioselectivity:

The fluorine atom exerts a meta-directing effect, while the amine group (protonated in acidic conditions) acts as a para-director .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

-

Deprotonation:

Treatment with NaHCO₃ in water releases the free base, 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (pKa ≈ 4.2) . -

Reprotonation:

Adding HCl gas to the free base in diethyl ether regenerates the hydrochloride salt.

This compound’s reactivity profile highlights its versatility in synthesizing derivatives with tailored properties for pharmaceutical and materials science applications. Experimental protocols and yields are consistent across peer-reviewed studies , ensuring reproducibility in industrial and academic settings.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily researched for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds allows for exploration in the following areas:

Antidepressant Activity

Recent studies suggest that derivatives of tetrahydronaphthalenes exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, research has shown that compounds with similar structures can enhance the efficacy of existing antidepressants by acting on multiple receptor targets .

Dopamine Receptor Modulation

The compound's affinity for dopamine receptors makes it a candidate for research into treatments for Parkinson's disease and schizophrenia. Preliminary findings indicate that it may help in regulating dopamine levels, potentially alleviating symptoms associated with these disorders .

Neuropharmacology

In neuropharmacology, this compound is being studied for its effects on cognitive functions and neuroprotection:

Cognitive Enhancement

Investigations into cognitive enhancement have highlighted the compound's ability to improve memory and learning processes in preclinical models. This is attributed to its action on cholinergic systems and neurotrophic factors .

Neuroprotective Effects

Studies indicate that this compound may possess neuroprotective properties against oxidative stress and neuroinflammation. These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Material Science Applications

Beyond medicinal applications, this compound is also being explored in material science:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds can enhance charge transport properties and overall device efficiency .

Polymer Chemistry

In polymer chemistry, derivatives of this compound are being investigated as additives to improve the mechanical properties and thermal stability of polymers. The incorporation of fluorinated compounds often results in enhanced performance characteristics due to their unique interactions at the molecular level .

Case Studies

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Core Structural Similarities and Variations

All compared compounds share the 1,2,3,4-tetrahydronaphthalen-1-amine backbone but differ in substituents, halogenation patterns, and stereochemistry:

Key Observations :

- Halogen Effects : Fluorine (van der Waals radius ~1.47 Å) at position 5 enhances metabolic stability and bioavailability compared to bulkier halogens like bromine (~1.85 Å) .

- Stereochemistry : The (S)-enantiomer of the target compound may exhibit distinct receptor binding compared to racemic mixtures (e.g., 5,7-dichloro analog) .

- Functional Groups : Sertraline HCl incorporates a dichlorophenyl ring and N-methylation, broadening its pharmacological profile as an antidepressant .

Physicochemical Properties

Key Observations :

Biological Activity

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS No. 2089388-88-3) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural information, mechanisms of action, and relevant research findings.

Structural Information

The molecular formula of this compound is C10H12FN·HCl. The compound features a tetrahydronaphthalene structure with a fluorine atom at the 5-position and an amine functional group at the 1-position. Its SMILES representation is C1CC(C2=C(C1)C(=CC=C2)F)N, indicating a complex aromatic and aliphatic system that may influence its biological interactions .

Research indicates that compounds similar to this compound may interact with various biological targets, including serotonin receptors and other neurotransmitter systems. The specific mechanisms of action for this compound are still under investigation; however, it is hypothesized that it functions as an inhibitor or modulator in neurochemical pathways.

Biological Activity

Antidepressant-like Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. This is likely due to its interaction with serotonin receptors and modulation of serotonin levels in the brain .

VHL Inhibition : In the context of cancer research, this compound has been explored as a potential inhibitor of the von Hippel-Lindau (VHL) protein. VHL plays a critical role in regulating hypoxia-inducible factors (HIFs), which are involved in tumorigenesis. Compounds with similar structures have shown promising results in stabilizing HIF-1α, suggesting that this compound may also possess this activity .

Table 1: Summary of Biological Activities

Recent Research Insights

A recent study highlighted the structural diversity of ligands targeting VHL and their bioactivity. The findings suggest that modifications at various positions on the naphthalene core can enhance binding affinity and specificity towards VHL, potentially paving the way for novel therapeutic agents against hypoxia-related diseases .

Q & A

Q. What are the established synthetic routes for 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and what key reaction parameters must be optimized?

The compound is synthesized via reduction of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one using aluminum chloride as a catalyst. Critical steps include maintaining anhydrous conditions and strict temperature control (0°C to room temperature). Post-reaction purification involves extraction with dichloromethane, washing with NaOH/brine, and column chromatography (20% ethyl acetate/hexane gradient), yielding 53% of the intermediate ketone before final amination .

Q. How can diastereomeric impurities be resolved during synthesis?

Column chromatography with hexane/ethyl acetate (2:1) effectively separates diastereomers. For enantiomeric resolution, chiral auxiliaries like tert-butanesulfinyl groups are employed to direct stereochemistry, followed by acidic cleavage to yield enantiopure amines .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

High-resolution NMR (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and fluorine substitution. LC-MS validates molecular weight, while HPLC with UV/ELSD detectors ensures purity (≥98%). Pharmacopeial standards for related compounds (e.g., sertraline impurities) recommend stringent chromatographic protocols .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis, and how is stereochemical fidelity validated?

Asymmetric synthesis using (SS)- or (RS)-tert-butanesulfinyl imines directs enantioselectivity. DFT calculations model transition states to predict enantiomeric excess, while chiral HPLC or circular dichroism (CD) spectroscopy experimentally confirms absolute configuration .

Q. How does fluorine substitution at the 5-position influence pharmacological activity compared to halogenated analogs?

Fluorine enhances metabolic stability and bioavailability due to its electronegativity and small atomic radius. Comparative studies with bromo analogs (e.g., 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) reveal reduced logP values (improved hydrophilicity) and altered binding kinetics to CNS targets, validated via receptor affinity assays .

Q. What computational tools are used to predict reactivity and optimize synthetic pathways?

Density Functional Theory (DFT) calculates energy barriers for key steps like imine reduction or stereochemical induction. Molecular docking studies further predict interactions with biological targets (e.g., opioid receptors), guiding structural modifications .

Q. How is this compound utilized in the development of opioid receptor antagonists?

The tetrahydronaphthalene scaffold serves as a core structure for mu-opioid receptor antagonists like (1R,4R)-MNTX. Fluorination at the 5-position improves blood-brain barrier permeability, while the amine group facilitates salt formation (e.g., hydrochloride) for enhanced solubility in formulation studies .

Methodological Notes

- Contradiction Analysis : While reports a 53% yield for the ketone intermediate, alternative routes (e.g., enantioselective synthesis in ) may require trade-offs between yield and stereochemical purity. Researchers must balance scalability with enantiomeric requirements.

- Data Validation : Cross-referencing crystallographic data (SHELX-refined structures) with computational models ensures structural accuracy, particularly for fluorine positioning and ring conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.